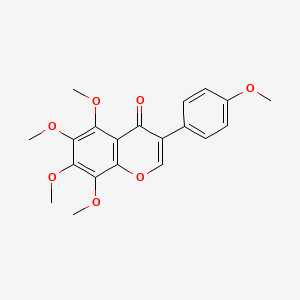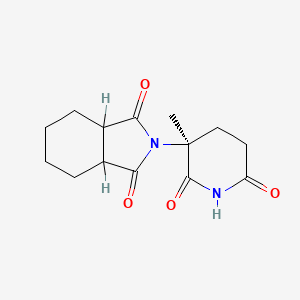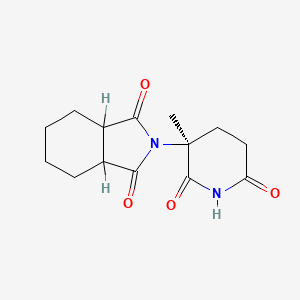
Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)- is a complex organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features an octylamine backbone with additional functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)- typically involves multi-step organic reactions. One common method might include the alkylation of octylamine with a suitable halide, followed by the introduction of the dimethylamino and pyridyl groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactants are combined under optimized conditions. The process might include purification steps such as distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The functional groups in the compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides or acids for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)- has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Could be explored for pharmaceutical applications, such as drug development or as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, polymers, or other industrial products.
Mechanism of Action
The mechanism of action for Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)- involves its interaction with molecular targets through its functional groups. The dimethylamino and pyridyl groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Octylamine: A simpler amine with an octyl group.
N-(3-(dimethylamino)propyl)-N-(2-pyridyl)-amine: A compound with similar functional groups but different alkyl chains.
Uniqueness
Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
25295-39-0 |
|---|---|
Molecular Formula |
C18H33N3 |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
N,N-dimethyl-N'-octyl-2-pyridin-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C18H33N3/c1-4-5-6-7-8-10-13-19-15-17(16-21(2)3)18-12-9-11-14-20-18/h9,11-12,14,17,19H,4-8,10,13,15-16H2,1-3H3 |
InChI Key |
ZZRXJWWZZLIZNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCC(CN(C)C)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole](/img/structure/B12810179.png)


![barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12810200.png)
![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810202.png)



